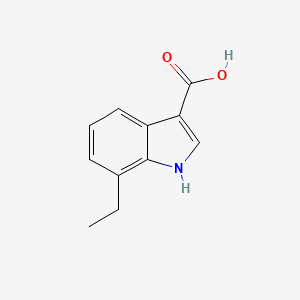

7-ethyl-1H-indole-3-carboxylic acid

Descripción

Historical Context and Significance of Indole (B1671886) Scaffolds in Chemical Biology and Synthesis

The indole scaffold has a storied history in chemistry, first identified in the 19th century. avantorsciences.com Its presence in the essential amino acid tryptophan and key biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174) underscores its fundamental role in biology. beilstein-journals.orgontosight.ai This natural prevalence has long inspired chemists to explore indole derivatives for therapeutic applications.

Historically, the development of synthetic methods to construct and modify the indole ring, such as the Fischer indole synthesis, has been a major focus in organic chemistry. beilstein-journals.org This has enabled the creation of a vast library of indole-containing compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The versatility of the indole scaffold allows it to serve as a pharmacophore, a molecular framework that can be decorated with various functional groups to fine-tune its biological activity. medchemexpress.com

Overview of Indole-3-carboxylic Acid Derivatives in Medicinal Chemistry and Organic Synthesis

Indole-3-carboxylic acid and its derivatives are a significant subclass of indole compounds. The carboxylic acid group at the 3-position provides a handle for further chemical modification and can participate in crucial interactions with biological targets. These derivatives have been investigated for a wide array of medicinal applications. For instance, some have been explored as anticancer agents, with studies showing that indole-3-carboxylic acid can enhance the efficacy of chemotherapy drugs like doxorubicin (B1662922) in colorectal cancer models by inducing cellular senescence. nih.gov

In the realm of organic synthesis, indole-3-carboxylic acid derivatives are valuable intermediates. mdpi.com The carboxylic acid functionality can be readily converted into other functional groups, such as esters and amides, allowing for the synthesis of more complex molecules. niscpr.res.in Synthetic chemists have developed various methods to prepare these derivatives, often focusing on efficiency and the ability to introduce a wide range of substituents onto the indole ring. mdpi.com

Current Research Trajectories and Academic Relevance of the 7-Ethylindole-3-carboxylic Acid Motif

While extensive research exists for the broader class of indole-3-carboxylic acids, specific studies focusing solely on the 7-ethyl-1H-indole-3-carboxylic acid motif are more niche. However, the academic relevance of this particular substitution pattern can be inferred from research on related compounds. The presence of an alkyl group, such as an ethyl group, at the 7-position of the indole ring is a key feature in some pharmacologically active molecules. For example, 7-ethyltryptophol is a crucial intermediate in the synthesis of Etodolac, a non-steroidal anti-inflammatory drug (NSAID).

Current research into indole derivatives continues to be a vibrant area. The exploration of new synthetic routes to access specifically substituted indoles remains a priority. beilstein-journals.org For the 7-ethylindole-3-carboxylic acid motif, research interest likely lies in its potential as a building block for novel therapeutic agents. The combination of the 7-ethyl group, which can influence lipophilicity and steric interactions, and the 3-carboxylic acid, a site for bioisosteric replacement or salt formation, makes it an attractive scaffold for medicinal chemistry programs targeting a variety of diseases. Further investigation into its specific biological activities and synthetic utility is a logical direction for future research.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCC1=CC=CC2=C1NC=C2C(=O)O |

| InChI Key | Not available in searched results |

| Appearance | Not available in searched results |

| Melting Point | Not available in searched results |

| Solubility | Not available in searched results |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-ethyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-7-4-3-5-8-9(11(13)14)6-12-10(7)8/h3-6,12H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTWREQDWBJODW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651379 | |

| Record name | 7-Ethyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948581-62-2 | |

| Record name | 7-Ethyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Ethyl 1h Indole 3 Carboxylic Acid and Analogues

Direct Synthetic Routes to 7-Ethyl-1H-indole-3-carboxylic acid

Direct synthetic routes aim to construct the target molecule in a highly convergent manner. One common strategy involves the Fischer indole (B1671886) synthesis, a robust method for forming the indole ring. This can be adapted by selecting appropriate starting materials that already contain the ethyl and carboxylic acid precursor functionalities.

For instance, a synthetic approach could involve the reaction of 2-ethylphenylhydrazine with a pyruvate derivative, such as ethyl pyruvate, under acidic conditions. The resulting hydrazone would then undergo cyclization to form the ethyl 7-ethyl-1H-indole-3-carboxylate, which can be subsequently hydrolyzed to the desired carboxylic acid. The efficiency of this cyclization is highly dependent on the acid catalyst and solvent system used.

Another approach involves the Japp-Klingemann reaction, which can be used to synthesize indole-2- or -3-carboxylic acids. By reacting a diazonium salt of an aniline derivative with an active methylene (B1212753) compound, an intermediate is formed that can be cyclized to the indole core. For this compound, this would necessitate starting with 2-ethylaniline (B167055).

Precursor-Based Synthesis Strategies for the 7-Ethylindole (B1586515) Scaffold

7-Ethyltryptophol is a critical precursor, notably in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. iosrjournals.org The synthesis of 7-ethyltryptophol itself is well-established, typically via the Fischer indole synthesis using 2-ethylphenylhydrazine hydrochloride and 2,3-dihydrofuran. iosrjournals.orgresearchgate.net Optimized processes for this reaction report yields of around 75% by using a mixed solvent system of N,N-dimethyl acetamide and water with sulfuric acid as a catalyst. iosrjournals.org

Once 7-ethyltryptophol is obtained, it can be converted to this compound. This transformation involves the oxidation of the primary alcohol group of the tryptophol side chain to a carboxylic acid. This is a two-step process, where the alcohol is first oxidized to an aldehyde (7-ethyl-1H-indole-3-carbaldehyde), which is then further oxidized to the carboxylic acid. Alternatively, direct oxidation methods can be employed, although careful selection of reagents is necessary to avoid over-oxidation or reaction with the indole ring itself.

A detailed study on the Fischer indole synthesis of 7-ethyltryptophol under continuous flow conditions noted that while the reaction starts from inexpensive reagents, it generates several byproducts, limiting yields to the 40–50% range. researchgate.net

7-Ethyl-1H-indole-3-carbaldehyde serves as a direct and valuable precursor to the target carboxylic acid. chemimpex.com The synthesis of indole-3-carbaldehydes can be achieved through various formylation reactions of the parent indole, such as the Vilsmeier-Haack reaction (using POCl₃/DMF) or the Reimer-Tiemann reaction. ekb.eg

The subsequent oxidation of the aldehyde functional group at the C3 position to a carboxylic acid is a standard and efficient transformation. wikipedia.org Common oxidizing agents for this purpose include potassium permanganate (KMnO₄), silver oxide (Ag₂O), or Jones reagent (CrO₃ in sulfuric acid). The reaction is typically straightforward, leading to high yields of the corresponding indole-3-carboxylic acid. For example, indole-3-carbaldehyde is readily oxidized to indole-3-carboxylic acid. wikipedia.org This established reactivity is directly applicable to the 7-ethyl substituted analogue.

Table 1: Oxidation Reactions of Indole-3-carbaldehydes

| Starting Material | Oxidizing Agent | Product | Typical Yield |

| Indole-3-carbaldehyde | Silver(I) Oxide (Ag₂O) | Indole-3-carboxylic acid | High |

| Indole-3-carbaldehyde | Potassium Permanganate (KMnO₄) | Indole-3-carboxylic acid | Good to Excellent |

| 7-Ethyl-1H-indole-3-carbaldehyde | Jones Reagent (CrO₃/H₂SO₄) | This compound | High |

Building the target molecule can also be achieved by starting with an indole precursor that is already substituted at the C3 position with a group that can be converted into a carboxylic acid. For instance, one could start with ethyl 7-ethyl-1H-indole-3-carboxylate and perform a simple ester hydrolysis.

The synthesis of such ester precursors can be accomplished through various methods, including the reductive cyclization of a substituted 2-nitrophenyl derivative. beilstein-journals.orgnih.gov For example, a 2-chloronitrobenzene can be reacted with ethyl cyanoacetate in a base-mediated SNAr reaction. beilstein-journals.org The resulting adduct can then undergo heterogeneous hydrogenation, which simultaneously reduces the nitro group and facilitates cyclization to form the indole-3-carboxylate (B1236618) ester. beilstein-journals.orgnih.gov This method offers the advantage of using readily available starting materials. beilstein-journals.org

Another strategy involves the protection of the indole nitrogen, followed by carboxylation at the C3 position using a strong base like n-butyllithium and then quenching with carbon dioxide (CO₂). Subsequent removal of the protecting group would yield the desired product.

Advanced Synthetic Techniques in Indole-3-carboxylic Acid Synthesis

Modern synthetic chemistry has introduced advanced techniques that offer greater efficiency, selectivity, and milder reaction conditions for the synthesis and modification of complex molecules like indole-3-carboxylic acids.

While not a direct synthesis of indole-3-carboxylic acids, advanced catalytic methods demonstrate the utility of these acids as versatile synthetic intermediates. A notable example is the gold(III)-catalyzed decarboxylative coupling reaction. acs.orgacs.orgnih.gov This method utilizes indole-3-carboxylic acids as substrates to form 3-benzylindoles by reacting them with benzylic alcohols in water. acs.orgacs.orgnih.gov

The reaction proceeds via a decarboxylative and dehydrative coupling, where the carboxylic acid group is removed as CO₂, and a new carbon-carbon bond is formed at the C3 position. acs.orgacs.orgnih.gov This protocol is advantageous as it operates under mild conditions, uses water as a safe solvent, requires no base or other additives, and produces CO₂ and water as the only byproducts. acs.orgnih.gov The reaction has been shown to provide moderate to excellent yields (50–93%) for a range of substituted indole-3-carboxylic acids and benzylic alcohols. acs.orgnih.gov This technique highlights the value of the indole-3-carboxylic acid moiety as a functional handle that can be strategically removed to allow for further molecular elaboration.

Table 2: Gold(III)-Catalyzed Decarboxylative C3-Benzylation

| Indole-3-carboxylic acid Substrate | Benzylic Alcohol | Product | Yield | Reference |

| Indole-3-carboxylic acid | Benzyl alcohol | 3-Benzylindole | 93% | acs.org |

| 5-Methoxyindole-3-carboxylic acid | Benzyl alcohol | 3-Benzyl-5-methoxyindole | 91% | acs.org |

| Indole-3-carboxylic acid | 4-Methoxybenzyl alcohol | 3-(4-Methoxybenzyl)indole | 90% | thieme-connect.com |

| Indole-3-carboxylic acid | 4-Chlorobenzyl alcohol | 3-(4-Chlorobenzyl)indole | 71% | thieme-connect.com |

Flow Synthesis Methodologies for Indolecarboxylic Esters

Continuous flow chemistry has emerged as a powerful technique for the synthesis of indolecarboxylic esters, offering advantages in terms of safety, scalability, and efficiency over traditional batch methods. nih.govnih.gov Flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. nih.gov

A notable application of flow chemistry is in the multi-step synthesis of indole-3-carboxylic acid esters, which are valuable intermediates in the agrochemical and pharmaceutical industries. nih.govvapourtec.com One such process involves the reductive cyclization of an o-nitrophenylacetonitrile derivative. mdpi.com In a typical setup, a solution of the starting material is passed through a heated reactor containing a catalyst. For instance, the reduction of a substituted ethyl (2-nitrophenyl)(cyano)acetate intermediate to form an ethyl indole-3-carboxylate has been successfully performed using a ThalesNano H-cube system with a 10 mol % Pd/C catalyst cartridge. nih.govbeilstein-journals.org

The optimization of reaction conditions is crucial for achieving high conversion and throughput. Parameters such as temperature, pressure, flow rate, and solvent composition are systematically varied. For the reductive cyclisation to ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate, stable and continuous operation was achieved at 50 °C and 15 bar pressure, with a flow rate of 1.3 mL/min. nih.govbeilstein-journals.org This optimized process resulted in a throughput of 15.6 mmol/h. nih.govbeilstein-journals.org The use of acetic acid (10 mol %) as an additive was found to be beneficial for the reaction. nih.govbeilstein-journals.org

Interactive Data Table: Optimization of Reductive Cyclization in Flow Synthesis nih.govbeilstein-journals.org

| Entry | Temperature (°C) | Pressure (bar) | Flow Rate (mL/min) | Conversion (%) | Notes |

|---|---|---|---|---|---|

| 1 | 50 | 1 | 0.4 | >98 | - |

| 15 | 50 | 15 | 1.0 | >98 | Stable operation |

| 16 | 50 | 15 | 1.1 | >98 | Stable operation |

| 17 | 50 | 15 | 1.2 | >98 | Stable operation |

The Reissert indole synthesis, a classic method for preparing indole-2-carboxylic acids, has also been adapted to continuous flow conditions. mdpi.com This involves the reductive cyclization of an o-nitrophenylpyruvate derivative. The second step of this synthesis, the reduction of the nitro group followed by spontaneous cyclization, has been efficiently carried out in an H-cube system, significantly reducing reaction times compared to batch hydrogenation. mdpi.com

Regioselective Functionalization Strategies

The functionalization of the indole core at specific positions is a significant challenge in synthetic chemistry due to the presence of multiple reactive C-H bonds. researchgate.net The pyrrole (B145914) ring is inherently more nucleophilic and reactive than the benzene (B151609) ring, making selective functionalization of the carbocyclic portion difficult. acs.orgnih.gov However, various strategies have been developed to achieve regioselectivity, particularly through C-H activation using transition metal catalysts and directing groups. researchgate.netnih.gov

C4-Functionalization: Direct functionalization at the C4 position of the indole ring is particularly challenging due to its low nucleophilic reactivity. acs.orgnih.gov The use of directing groups has been instrumental in overcoming this hurdle. For example, rhodium-catalyzed C-H activation can achieve C4-alkylation when a carbonyl group, such as an aldehyde at the C3 position, is used as a directing group. researchgate.net Similarly, palladium catalysis has been employed for the direct olefination at the C4 position of tryptophan derivatives using a TfNH- directing group. nih.gov Glycine has also been utilized as a transient directing group for the C4-arylation of indoles. nih.gov

C5-Functionalization: A highly regioselective direct iodination at the C5 position of indoles has been developed. rsc.org This metal-free method proceeds under mild conditions and demonstrates good tolerance for various functional groups. rsc.org The resulting C5-iodoindoles are versatile intermediates for further functionalization. Mechanistic studies suggest that this iodination reaction proceeds via a radical pathway. rsc.org

C7-Functionalization: Achieving selective functionalization at the C7 position is also difficult and often requires blocking the more reactive C2 position. nih.gov An effective strategy involves a three-step process: reduction of the indole to an indoline, followed by C-H functionalization at the C7 position, and subsequent re-oxidation to the indole. nih.gov

Interactive Data Table: Regioselective Functionalization of Indoles

| Position | Functionalization | Catalyst/Reagent | Directing Group | Reference |

|---|---|---|---|---|

| C4 | Alkylation | Rh(III) | C3-Carbonyl | researchgate.net |

| C4 | Olefination | Palladium | TfNH- | nih.gov |

| C4 | Arylation | Pd(OAc)₂ / AgTFA | Glycine (transient) | nih.gov |

| C5 | Iodination | N-Iodosuccinimide | None | rsc.org |

These regioselective strategies provide powerful tools for the synthesis of specifically substituted indoles, enabling the construction of complex molecules with desired biological or material properties. researchgate.net

Chemical Reactivity and Derivatization of 7 Ethyl 1h Indole 3 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the indole (B1671886) ring is a versatile functional group that can undergo a variety of transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification Reactions and Ester Hydrolysis

Esterification of carboxylic acids is a fundamental reaction in organic synthesis. The reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst yields an ester and water. byjus.comchemguide.co.uk This process is reversible, and the reverse reaction is known as ester hydrolysis, which regenerates the carboxylic acid and alcohol. pressbooks.pub

Strategies to drive the equilibrium towards the formation of the ester include using an excess of one of the reactants or removing water as it is formed. pressbooks.pub For instance, the synthesis of ethyl ethanoate from ethanoic acid and ethanol (B145695) is often carried out by heating the mixture with concentrated sulfuric acid and distilling off the ester as it forms, taking advantage of its lower boiling point. chemguide.co.uk

The mechanism of acid-catalyzed esterification involves several steps:

Protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. byjus.com

Nucleophilic attack of the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com

Proton transfer from the attacking alcohol to one of the hydroxyl groups. byjus.com

Elimination of water to form a protonated ester. youtube.com

Deprotonation to yield the final ester product. byjus.com

A variety of ester derivatives of indole-3-carboxylic acids have been synthesized and studied for different applications. For example, ethyl indole-3-carboxylate (B1236618) is a commercially available compound used as a reactant in the preparation of various indole-based heterocycles. sigmaaldrich.com

Amidation and Peptide Coupling Strategies

Amides can be synthesized from carboxylic acids by reacting them with amines. This reaction typically requires the activation of the carboxylic acid, as the direct reaction with an amine is generally slow. Common methods for activating carboxylic acids for amidation include conversion to an acyl chloride or the use of coupling reagents.

Peptide coupling reagents are widely used in the synthesis of peptides and other amides. These reagents activate the carboxylic acid, facilitating its reaction with an amine to form an amide bond. Examples of such reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and uronium salts.

The synthesis of 3-substituted 1H-indole-2-carboxylic acid derivatives as selective CysLT1 antagonists involved the formation of amide bonds. nih.gov In one instance, an α,β-unsaturated acid intermediate was coupled with an amine to form the desired amide product. nih.gov

Reactivity of the Indole Nucleus with Preservation of the 7-Ethyl Substituent

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of substitution is influenced by the electronic properties of the existing substituents.

Electrophilic Aromatic Substitution Patterns

Electrophilic substitution on the indole ring typically occurs at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate through delocalization of its lone pair of electrons. bhu.ac.in If the C3 position is already substituted, as in the case of 7-ethyl-1H-indole-3-carboxylic acid, electrophilic attack is directed to other positions. The next most favored position for electrophilic substitution is generally the C2 position, followed by positions on the benzene (B151609) ring, such as C4, C5, C6, and C7. bhu.ac.inresearchgate.net

The presence of the electron-donating ethyl group at the 7-position would be expected to activate the benzene portion of the indole ring towards electrophilic substitution. In contrast, the carboxylic acid group at the C3-position is an electron-withdrawing group, which deactivates the pyrrole (B145914) ring.

Palladium-catalyzed C-H arylation of free (NH) indoles with a formyl directing group at the C3-position has been shown to result in C4-arylation. nih.gov However, when indole-3-carboxylic acid or its methyl ester is subjected to similar conditions, decarboxylation occurs, followed by C2-arylation. nih.govacs.org

Nucleophilic Additions and Substitutions

While the indole ring is generally more reactive towards electrophiles, nucleophilic reactions can also occur, particularly on substituted indoles or under specific reaction conditions. C-metallation of indoles, for instance, can be achieved after N-protection, allowing for nucleophilic attack by the resulting organometallic species on various electrophiles. bhu.ac.in

Synthesis of Novel Derivatives Incorporating the this compound Core

The unique structure of this compound serves as a valuable scaffold for the synthesis of novel compounds with potential biological activity. For example, 7-ethyltryptophol, a key intermediate in the synthesis of the anti-inflammatory drug etodolac, can be prepared from 7-ethylindole (B1586515). google.comiosrjournals.org This highlights the importance of the 7-ethylindole moiety in medicinal chemistry.

The synthesis of various derivatives often involves initial modifications of the indole nitrogen or the carboxylic acid group, followed by further transformations. For instance, the reaction of 7-ethylindole with ethylene (B1197577) carbonate in the presence of a base can be used to introduce a hydroxyethyl (B10761427) group on the indole nitrogen. patsnap.com

Below is a table summarizing some of the compounds mentioned in this article.

| Compound Name | CAS Number | Molecular Formula |

| 7-Ethyl-1H-indole | 22867-74-9 | C10H11N |

| 1H-Indole-3-carboxylic acid | 771-50-6 | C9H7NO2 |

| Ethyl indole-3-carboxylate | 776-41-0 | C11H11NO2 |

| 7-Bromo-1H-indole-3-carboxylic acid ethyl ester | Not Available | C11H10BrNO2 |

| Etodolac | 41340-25-4 | C17H21NO3 |

| 7-Ethyltryptophol | 41340-36-7 | C12H15NO |

| Dicyclohexylcarbodiimide (DCC) | 538-75-0 | C13H22N2 |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1892-57-5 | C8H17N3 |

Alkylation and Arylation Strategies

The introduction of new carbon-carbon bonds at various positions of the indole ring through alkylation and arylation reactions is a powerful tool for creating structural diversity. For this compound, these transformations can be directed to several positions, though the electronic nature of the substituents—the electron-donating ethyl group at C7 and the electron-withdrawing carboxylic acid at C3—influences the regioselectivity of these reactions.

Direct C-H alkylation of indoles can be achieved through various catalytic systems. For instance, cobalt-catalyzed reductive C-H alkylation using carboxylic acids and molecular hydrogen has been demonstrated for the C3-alkylation of substituted indoles. nih.gov While specific examples with this compound are not prevalent, the general methodology suggests that similar transformations could be applicable. For example, the alkylation of 2-methyl-1H-indole with acetic acid to yield 3-ethyl-2-methyl-1H-indole proceeds in the presence of a cobalt catalyst. nih.gov Friedel–Crafts-type alkylations in the presence of a suitable catalyst are also a common strategy for indole functionalization. mdpi.com

Arylation of the indole core can also be accomplished through modern cross-coupling methodologies. Palladium-catalyzed C-H arylation of indole-3-carboxylic acid with aryl iodides has been shown to result in C2-arylated indoles, accompanied by decarboxylation. nih.gov This suggests that attempts to directly arylate the C2 position of this compound might lead to the loss of the C3-carboxylic acid group.

| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |

| Decarboxylative C2-Arylation | Pd(OAc)₂, AgOAc, TFA, HFIP | 2-Arylindoles | 75-87 | nih.gov |

| Reductive C3-Alkylation | Co(acac)₃, Triphos, Al(OTf)₃, H₂ | 3-Alkylindoles | 42-52 | nih.gov |

Cyclization Reactions for Fused Ring Systems

The synthesis of fused ring systems from indole precursors is of significant interest due to the prevalence of such structures in complex natural products and pharmaceuticals. For this compound, the existing functionalities can be leveraged to construct new rings fused to the indole core.

One notable strategy involves the intramolecular cyclization of a side chain attached to the indole nitrogen onto one of the carbocyclic ring positions. Research has demonstrated the regiospecific cyclization of 3-carbomethoxyindole-1-propanoic acid onto the C7-position to yield a pyrrolo[3,2,1-ij]quinoline derivative. clockss.org This type of reaction is particularly relevant as it highlights a pathway to functionalize the C7-position, which in the case of the title compound is already substituted with an ethyl group. The presence of the C7-ethyl group would likely influence the feasibility and outcome of such cyclizations.

Furthermore, radical cyclizations can be employed to form fused systems. For example, the 6-endo cyclization of an aryl free-radical generated from an N-substituted ethyl 7-iodo-indole-2-carboxylate has been used to synthesize functionalized pyrroloquinoline systems. mdpi.com This approach underscores the potential for building complex polycyclic structures from appropriately substituted indole-3-carboxylic acid derivatives.

| Starting Material | Reaction Type | Key Reagents | Fused Ring System | Reference |

| 3-Carbomethoxyindole-1-propanoic acid | Intramolecular Acylation | PPA | Pyrrolo[3,2,1-ij]quinoline | clockss.org |

| N-Substituted ethyl 7-iodo-indole-2-carboxylate | Radical Cyclization | Bu₃SnH, AIBN | Pyrroloquinoline | mdpi.com |

Modifications at the N1-position of the Indole Ring

The N1-position of the indole ring is a common site for derivatization, as the N-H proton is acidic and can be readily removed by a base to generate a nucleophilic nitrogen atom. This allows for a wide range of substituents to be introduced at this position.

N-Alkylation

N-alkylation is a fundamental transformation for modifying the properties of indole derivatives. For indole carboxylates, this reaction is typically carried out using an alkyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. mdpi.com This general procedure can be applied to this compound to introduce a variety of alkyl groups at the N1-position, which can be crucial for modulating biological activity or for providing a handle for further synthetic transformations.

N-Arylation

The introduction of an aryl group at the N1-position can be achieved through copper- or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. acs.orgmdpi.com For instance, the copper-catalyzed N-arylation of indoles with aryl iodides or bromides has been shown to be a general method for the synthesis of N-arylindoles. acs.org While the presence of the carboxylic acid at C3 and the ethyl group at C7 may affect the reaction conditions, these methods provide a viable route to N-aryl derivatives of this compound.

| Modification Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-Alkyl-7-ethyl-1H-indole-3-carboxylic acid | mdpi.com |

| N-Arylation | Aryl iodide, CuI, trans-1,2-cyclohexanediamine | N-Aryl-7-ethyl-1H-indole-3-carboxylic acid | acs.org |

Biological and Pharmacological Investigations of 7 Ethyl 1h Indole 3 Carboxylic Acid Derivatives

Evaluation of Biological Activities

Herbicidal Activity and Auxin Mimicry

Derivatives of indole-3-carboxylic acid have been extensively investigated for their herbicidal properties, which are often linked to their ability to mimic the natural plant hormone auxin, indole-3-acetic acid (IAA). nih.govfrontiersin.org Synthetic auxinic herbicides, while structurally similar to IAA, are typically more stable and persistent in plants, leading to phytotoxic effects at high concentrations. sigmaaldrich.com These compounds can disrupt normal plant growth processes by acting as antagonists of the auxin receptor protein TIR1 (Transport Inhibitor Response 1). nih.govfrontiersin.org

Research into novel indole-3-carboxylic acid derivatives has demonstrated their potential as effective herbicides. nih.govfrontiersin.org In laboratory assays, certain derivatives have shown significant inhibitory effects on the root and shoot growth of both dicotyledonous and monocotyledonous plants. nih.govfrontiersin.org For instance, specific compounds have achieved high inhibition rates on the root of rape (a dicot) at concentrations of 100 mg/L, with considerable activity maintained even at lower concentrations. nih.govfrontiersin.org Molecular docking studies suggest that these compounds bind to the TIR1 protein through a combination of π–π stacking, hydrogen bonding, and hydrophobic interactions. nih.govfrontiersin.org This line of research expands the chemical space for developing new auxin-mimicking herbicides. nih.gov

| Plant Species | Concentration (mg/L) | Root Inhibition Rate (%) | Reference |

| Rape (B. napus) | 100 | 96 | nih.govfrontiersin.org |

| Rape (B. napus) | 10 | 92 | nih.govfrontiersin.org |

Antimicrobial and Anthelmintic Efficacy

The indole (B1671886) core is a common feature in many antimicrobial agents. While specific studies on the antimicrobial and anthelmintic efficacy of 7-ethyl-1H-indole-3-carboxylic acid are limited, research on related indole derivatives provides valuable insights into their potential in this area.

Various indole derivatives have demonstrated notable antimicrobial and antifungal activities. For example, indole-3-carboxamido-polyamine conjugates have been shown to possess intrinsic activity against a range of microorganisms and can potentiate the effects of existing antibiotics. nih.gov These compounds are thought to exert their effect by disrupting bacterial membranes. nih.gov Similarly, certain bromo-substituted indole derivatives have exhibited broad-spectrum antimicrobial action. nih.gov Other studies have highlighted the antiviral properties of specific indole-3-carboxylic acid derivatives, for instance, against the SARS-CoV-2 virus in vitro. nih.gov One particular derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, was found to completely inhibit viral replication at a concentration of 52.0 μM. nih.gov

Enzyme Inhibition Studies (e.g., Fructose-1,6-bisphosphatase Inhibition)

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate sources. Inhibition of FBPase is a promising strategy for the management of type 2 diabetes. nih.gov A number of indole derivatives have been identified as allosteric inhibitors of this enzyme. nih.gov

Notably, studies on 7-substituted indole-2-carboxylic acid derivatives have provided valuable structure-activity relationship (SAR) data. For instance, derivatives with a 7-nitro substitution have been shown to be potent FBPase inhibitors. One such compound demonstrated an IC50 value of 0.99 μM. nih.gov Further research on related series of 3-(2-carboxyethyl)-7-nitro-1H-indole-2-carboxylic acid derivatives identified a compound with an even more potent IC50 value of 0.10 μM. nih.gov The substitution at the 7-position appears to be a critical determinant of inhibitory activity. While direct studies on 7-ethyl derivatives are not extensively reported, the favorable activity of 7-substituted analogues suggests that the 7-ethyl scaffold could be a promising starting point for designing novel FBPase inhibitors.

| Compound Series | Substitution at 7-position | IC50 (μM) | Reference |

| 7-nitro-1H-indole-2-carboxylic acid derivative | Nitro | 0.99 | nih.gov |

| 3-(2-carboxyethyl)-7-nitro-1H-indole-2-carboxylic acid derivative | Nitro | 0.10 | nih.gov |

Modulation of G Protein-Coupled Receptors (e.g., GPR17 Agonism)

G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that play crucial roles in a multitude of physiological processes, making them important drug targets. The orphan GPCR, GPR17, has been identified as a potential target for various conditions, including neurodegenerative diseases. nih.gov

Recent research has identified certain indole derivatives as agonists of GPR17. sigmaaldrich.com Specifically, 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid was characterized as a potent synthetic agonist of GPR17. The interaction of these indole derivatives with GPR17 can lead to downstream signaling events, such as a decrease in cyclic AMP (cAMP) levels and modulation of intracellular calcium. sigmaaldrich.com The discovery of indole-based GPR17 agonists opens up new avenues for the development of therapeutics targeting this receptor. sigmaaldrich.com

Neuropharmacological Relevance of 7-Ethylindole (B1586515) Derivatives

The indole structure is a key component of many neuroactive compounds, including the neurotransmitter serotonin (B10506). As such, indole derivatives have been a focal point of neuropharmacological research. nih.gov

General studies on indole derivatives have revealed a wide range of effects on the central nervous system, including analgesic, anticonvulsant, and tranquilizing properties. nih.gov These compounds have been shown to interact with various components of the nervous system and can influence processes such as sleep and body temperature. nih.gov While specific neuropharmacological investigations into 7-ethylindole derivatives are not extensively documented, the established neuroactivity of the broader indole class suggests that these compounds could possess significant relevance in this field. The 7-ethyl substitution could modulate the pharmacokinetic and pharmacodynamic properties of the indole nucleus, potentially leading to novel neuropharmacological profiles.

Molecular Targets and Mechanisms of Action

The diverse biological activities of this compound derivatives and their analogues can be attributed to their interactions with a variety of molecular targets. The specific mechanism of action is dependent on the nature of the derivative and the biological system .

As discussed, in the context of herbicidal activity, the primary molecular target is the TIR1 auxin receptor . nih.govfrontiersin.org By binding to this receptor, indole-3-carboxylic acid derivatives can disrupt the normal hormonal balance in plants, leading to uncontrolled growth and eventual death of susceptible species. frontiersin.org

In the realm of enzyme inhibition, fructose-1,6-bisphosphatase (FBPase) has been identified as a key target. nih.gov Indole derivatives can act as allosteric inhibitors, binding to a site distinct from the active site and inducing a conformational change that reduces the enzyme's catalytic activity. This inhibition of FBPase can lower the rate of gluconeogenesis. nih.gov

For their effects on cellular signaling, G protein-coupled receptors like GPR17 are significant molecular targets. sigmaaldrich.com By acting as agonists, indole derivatives can activate these receptors, initiating intracellular signaling cascades that can influence a wide range of cellular functions. sigmaaldrich.com

The antimicrobial activity of certain indole derivatives appears to be linked to the disruption of bacterial cell membranes . nih.gov This mechanism involves the perturbation of the membrane's structural integrity, leading to leakage of cellular contents and ultimately cell death. nih.gov

Pharmacological Efficacy and Potency Assessment in Pre-clinical Models

There is a lack of published pre-clinical studies evaluating the pharmacological efficacy and potency of this compound or its derivatives. A related compound, 7-ethyltryptophol, which features a hydroxyethyl (B10761427) group at the 3-position instead of a carboxylic acid, is known as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. However, the pharmacological data for Etodolac cannot be extrapolated to the carboxylic acid derivative.

Due to the absence of specific research data for this compound and its derivatives in the requested areas, no data tables can be generated.

Structure Activity Relationship Sar Studies of 7 Ethyl 1h Indole 3 Carboxylic Acid Derivatives

Influence of the 7-Ethyl Substituent on Molecular Interactions and Biological Responses

The presence of an ethyl group at the C-7 position of the indole (B1671886) ring introduces a unique set of steric and electronic properties that significantly modulate the molecule's interaction with its biological targets. Direct functionalization of the C-7 position of indoles is often challenging due to the inherent reactivity of the pyrrole (B145914) ring, which typically favors modifications at the C-2 and C-3 positions. However, achieving substitution at C-7 is crucial as it can lead to the development of compounds with novel biological activities.

For instance, in the context of developing novel therapeutic agents, the strategic placement of an alkyl group at the C-7 position has been shown to be a viable strategy for enhancing biological activity. While direct studies on 7-ethyl-1H-indole-3-carboxylic acid are limited, research on related 7-substituted indole derivatives provides valuable insights. The introduction of substituents at the C-7 position can lead to the creation of axially chiral molecules, which can exhibit stereospecific interactions with their biological targets, a critical factor in modern drug design.

Systematic Modification of the Indole-3-carboxylic Acid Scaffold and its Impact on Activity

Systematic modification of the this compound scaffold is a cornerstone of SAR studies. This involves altering various parts of the molecule, including the indole ring, the carboxylic acid group, and the indole nitrogen, to map the chemical space and identify modifications that lead to improved biological outcomes.

Positional Effects of Substituents on the Indole Ring (e.g., C-2, C-5, C-7)

The biological activity of indole derivatives is highly sensitive to the position of substituents on the indole ring.

C-2 Position: The C-2 position of the indole ring is a common site for modification. Introducing substituents at this position can significantly impact the molecule's electronic properties and its ability to act as a hydrogen bond donor or acceptor. For example, the introduction of a methyl group at the C-2 position of an indole-3-carboxylic acid derivative can alter its binding mode within a protein's active site.

C-5 Position: The C-5 position is another key site for substitution. Modifications at this position can influence the molecule's polarity, solubility, and interactions with the target protein. For instance, the introduction of a halogen or a methoxy group at the C-5 position has been shown to modulate the anti-proliferative activity of some indole derivatives. In a study on 5-hydroxyindole-3-carboxylic acid derivatives, compounds with a p-methoxy phenyl group at the N-1 position and various substituents at other positions were found to have better cytotoxic activity against breast cancer cell lines than those with benzyl or p-methyl benzyl groups. This highlights the electronic influence of substituents on biological activity.

C-7 Position: As previously discussed, the C-7 position is of particular interest. The nature of the substituent at this position can dramatically alter the compound's pharmacological profile. While the ethyl group in this compound provides a degree of lipophilicity, replacing it with other groups, such as halogens or larger alkyl chains, would be expected to produce a range of activities. For example, in a series of indole-2-carboxylic acid derivatives, a methoxy group at the C-7 position was found to be the most favorable for antagonist activity against the CysLT1 receptor.

The following table summarizes the general effects of substituents at different positions on the indole ring, based on broader studies of indole derivatives.

| Position | Type of Substituent | General Impact on Activity |

| C-2 | Alkyl, Aryl | Can enhance binding affinity through hydrophobic interactions. |

| Halogen | Can modulate electronic properties and membrane permeability. | |

| C-5 | Electron-donating (e.g., -OCH3) | Can increase potency in certain biological assays. |

| Electron-withdrawing (e.g., -Cl, -F) | Can improve pharmacokinetic properties. | |

| C-7 | Alkyl (e.g., -CH2CH3) | Can provide optimal steric bulk for specific receptor pockets. |

| Hydroxyl, Methoxy | Can introduce hydrogen bonding capabilities and alter solubility. |

Effects of Carboxylic Acid Derivatization

The carboxylic acid moiety at the C-3 position is a critical functional group that is often involved in key interactions with biological targets, typically through the formation of salt bridges or hydrogen bonds with basic amino acid residues. Derivatization of this group into esters, amides, or other bioisosteres can have a profound impact on the compound's activity, solubility, and metabolic stability.

Esters: Conversion of the carboxylic acid to an ester, such as a methyl or ethyl ester, generally increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes but may reduce its binding affinity if the acidic proton is crucial for interaction with the target. For example, ethyl 1-acetyl-1H-indole-3-carboxylate has been synthesized and studied for its structural properties.

Amides: Amidation of the carboxylic acid introduces a hydrogen bond donor and acceptor, which can lead to new interactions with the target protein. The nature of the amine used for amide formation can be varied to explore different steric and electronic requirements in the binding pocket. Studies on indole-2-carboxamides have shown that N-methylation of the amide can influence potency and solubility.

The following table illustrates the impact of carboxylic acid derivatization on the properties of indole-3-carboxylic acid derivatives.

| Derivative | General Properties | Potential Impact on Biological Activity |

| Carboxylic Acid (-COOH) | Polar, acidic, can form strong hydrogen bonds and salt bridges. | Often essential for high-affinity binding to the target. |

| Ester (-COOR) | More lipophilic, can act as a prodrug, hydrolyzed in vivo to the active carboxylic acid. | May improve oral bioavailability; activity depends on in vivo hydrolysis. |

| Amide (-CONR2) | Can act as hydrogen bond donor and acceptor, introduces diverse substituents. | Can lead to altered binding modes and improved selectivity. |

Impact of N1-Substitutions

The nitrogen atom at the N-1 position of the indole ring is another key site for modification. The N-H group can act as a hydrogen bond donor, and its substitution can significantly alter the molecule's properties.

Alkylation/Arylation: Introducing alkyl or aryl groups at the N-1 position removes the hydrogen bond donating capability and increases lipophilicity. The size and nature of the substituent can influence the orientation of the molecule in the binding site. For instance, N-benzylation of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid has been explored in the context of anticancer agents.

Acylation: Acyl groups at the N-1 position can act as electron-withdrawing groups, which can affect the electronic distribution of the indole ring. These groups can also introduce additional points of interaction.

The table below summarizes the effects of N1-substitutions on the properties of indole derivatives.

| N1-Substituent | General Properties | Potential Impact on Biological Activity |

| -H (unsubstituted) | Hydrogen bond donor. | Crucial for interactions with certain targets. |

| Alkyl (e.g., -CH3, -CH2Ph) | Increases lipophilicity, removes H-bond donor capability. | Can improve cell permeability and introduce new steric interactions. |

| Acyl (e.g., -COCH3) | Electron-withdrawing, can act as H-bond acceptor. | Modulates the electronic properties of the indole ring. |

Computational Models in SAR Elucidation

Computational modeling plays a vital role in understanding the SAR of this compound derivatives. These in silico methods provide valuable insights into how these molecules interact with their biological targets at a molecular level, guiding the design of more potent and selective compounds.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in visualizing the binding mode of this compound derivatives and identifying key interactions that contribute to their biological activity.

In a typical molecular docking study, a three-dimensional model of the target protein is used to create a virtual binding pocket. The this compound derivative is then placed into this pocket in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

For example, docking studies of indole-3-carboxylic acid derivatives targeting DNA gyrase have revealed that these compounds can form encouraging binding interactions within the active site, suggesting a potential mechanism for their antibacterial activity. Similarly, docking into the active site of lanosterol-14-alpha demethylase has provided insights into their antifungal properties.

These studies can reveal:

Key Amino Acid Interactions: Identification of specific amino acid residues that form hydrogen bonds, salt bridges, or hydrophobic interactions with the ligand.

Role of the 7-Ethyl Group: Elucidation of how the 7-ethyl group fits into the binding pocket and whether it contributes to hydrophobic interactions or creates steric clashes.

Binding Mode of Different Derivatives: Comparison of the binding modes of various derivatives to understand why certain modifications lead to increased or decreased activity.

The insights gained from molecular docking studies can then be used to prioritize the synthesis of new derivatives with predicted improved binding affinities, thereby accelerating the drug discovery process.

Molecular Dynamic Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational dynamics and stability of this compound and its derivatives. These simulations provide insights into the three-dimensional arrangements of atoms as a function of time, which is crucial for understanding their interaction with biological targets. By simulating the movement of the molecule in a solvated environment, researchers can identify low-energy, stable conformations that are likely to be biologically active.

The stability of different conformers is a critical factor in determining biological activity. In the case of indole derivatives, intramolecular interactions, such as hydrogen bonding between the indole nitrogen and the carboxylic acid group, can stabilize certain conformations nih.gov. MD simulations can quantify the stability of these interactions and predict the most populated conformational states in a biological environment. Furthermore, the analysis of molecular electrostatic potential maps (MEPs) derived from these simulations can highlight regions of the molecule that are important for intermolecular interactions, such as hydrogen bonding and electrostatic interactions with a receptor binding site nih.gov.

The insights gained from MD simulations can be summarized in data tables that characterize the key conformational features of different derivatives. For instance, dihedral angles, intramolecular hydrogen bond distances, and the relative energies of different conformers can be tabulated to provide a clear comparison between various analogs.

Table 1: Illustrative Conformational Parameters from Molecular Dynamics Simulations of Indole-3-Carboxylic Acid Analogs

| Derivative | Key Dihedral Angle (N1-C2-C3-C=O) | H-Bond (N1-H...O=C) Distance (Å) | Relative Energy (kcal/mol) |

| Analog A | 15° | 2.1 | 0.0 |

| Analog B | 175° | - | 2.5 |

| Analog C | 25° | 2.0 | 0.2 |

QSAR Analyses for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in predicting the biological activity of novel chemical entities based on their physicochemical properties and structural features. For derivatives of this compound, QSAR models can establish a mathematical relationship between specific molecular descriptors and a measured biological response, such as inhibitory activity against a particular enzyme or receptor binding affinity.

The development of a robust QSAR model involves the calculation of a wide range of molecular descriptors for a series of compounds with known biological activities. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molar volume, surface area), and topological (e.g., connectivity indices). For instance, in a QSAR study on amino derivatives of indole as inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt), descriptors such as the highest occupied molecular orbital energy (EHOMO), lowest unoccupied molecular orbital energy (ELUMO), and dipole moment (DM) were calculated using quantum chemical methods ijpsi.org.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR), nonlinear regression (RNLM), and artificial neural networks (ANN) are employed to build the QSAR model ijpsi.org. A study on a series of substituted indole derivatives demonstrated that an ANN model could establish a strong correlation between several descriptors and the pIC50 values for inhibitory activity, yielding a high squared correlation coefficient (R²) of 0.971 ijpsi.org. Such models can then be used to predict the activity of new, untested derivatives of this compound.

The predictive power of a QSAR model is crucial. For example, in a study of thiosemicarbazone-indole compounds targeting prostate cancer cells, a QSAR model indicated that an increase in certain descriptors (SsCH3) and a decrease in others (SHBd, JGI2, and RDF60p) would enhance the biological activity nih.gov. This provides clear guidance for the rational design of more potent analogs.

The findings from QSAR analyses can be effectively presented in data tables that show the correlation between specific descriptors and biological activity for a series of compounds.

Table 2: Example of a QSAR Data Table for Indole Derivatives

| Compound | pIC50 (Observed) | EHOMO (eV) | ELUMO (eV) | Dipole Moment (Debye) | pIC50 (Predicted) |

| Derivative 1 | 5.2 | -6.8 | -1.2 | 3.5 | 5.1 |

| Derivative 2 | 6.1 | -7.1 | -1.0 | 4.2 | 6.0 |

| Derivative 3 | 4.8 | -6.5 | -1.5 | 2.8 | 4.9 |

Advanced Spectroscopic and Computational Approaches in the Study of 7 Ethyl 1h Indole 3 Carboxylic Acid

Vibrational Analysis and Bonding Characteristics via FT-IR and Raman Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a window into the bonding environment within a molecule. For 7-ethyl-1H-indole-3-carboxylic acid, the vibrational spectrum is a composite of the characteristic modes of the indole (B1671886) ring, the carboxylic acid group, and the ethyl substituent.

The FT-IR spectrum of indole-3-carboxylic acid, a closely related parent compound, shows a prominent, broad absorption band in the range of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer formed through hydrogen bonding. researchgate.netnih.gov The C=O stretching of the carboxylic acid typically appears as a strong band around 1701 cm⁻¹. researchgate.net The N-H stretching vibration of the indole ring is observed near 3389 cm⁻¹. researchgate.net

In this compound, the introduction of the ethyl group at the 7-position is expected to primarily influence the C-H stretching and bending vibrations. The aliphatic C-H stretching vibrations of the ethyl group (CH₃ and CH₂) are anticipated in the 2850–3000 cm⁻¹ region. Bending vibrations for the methyl and methylene (B1212753) groups will appear in the 1370–1470 cm⁻¹ range. The fundamental vibrations of the indole ring and the carboxylic acid group are expected to be largely preserved, though minor shifts may occur due to the electronic influence of the ethyl group.

Raman spectroscopy provides complementary information. For carboxylic acids, the C=O stretching vibration is also a prominent feature in the Raman spectrum. tsijournals.com The aromatic C-H stretching and ring breathing vibrations of the indole nucleus are typically strong in the Raman spectrum, providing a clear signature of the heterocyclic core.

A detailed assignment of the vibrational modes can be further refined through computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies with good accuracy. nih.govtsijournals.com

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) | FT-IR |

| Indole | N-H stretch | ~3400 | FT-IR, Raman |

| Ethyl Group | C-H stretch (aliphatic) | 2850-3000 | FT-IR, Raman |

| Carboxylic Acid | C=O stretch | ~1700 | FT-IR, Raman |

| Indole Ring | C=C stretch (aromatic) | 1400-1600 | FT-IR, Raman |

| Ethyl Group | C-H bend | 1370-1470 | FT-IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic connectivity and electronic environment of a molecule. Both ¹H and ¹³C NMR provide a wealth of information for confirming the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the indole ring, the ethyl group, and the carboxylic acid. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm. oregonstate.edu The N-H proton of the indole ring also appears as a broad singlet, generally in the region of 8.0-8.5 ppm. journals.co.za

The aromatic protons on the indole ring will exhibit characteristic chemical shifts and coupling patterns. The proton at the 2-position of the indole ring typically appears as a singlet or a narrow multiplet around 7.5-8.0 ppm. The protons at positions 4, 5, and 6 will show a more complex pattern due to spin-spin coupling. The ethyl group at the 7-position will influence the chemical shift of the adjacent protons. The methylene protons (CH₂) of the ethyl group are expected to resonate as a quartet around 2.8-3.0 ppm, coupled to the methyl protons. The methyl protons (CH₃) will appear as a triplet around 1.3-1.5 ppm. libretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the proton data. The carbonyl carbon of the carboxylic acid is characteristically deshielded and appears in the range of 165-180 ppm. nih.gov The carbons of the indole ring will resonate in the aromatic region (approximately 100-140 ppm). The presence of the electron-donating ethyl group at C7 and the electron-withdrawing carboxylic acid group at C3 will influence the chemical shifts of the respective carbons. The C3 carbon, attached to the carboxylic acid, will be shifted downfield, while the C7 carbon, attached to the ethyl group, will also experience a downfield shift. youtube.com The carbons of the ethyl group will appear at higher field, with the CH₂ carbon around 20-30 ppm and the CH₃ carbon around 10-15 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| COOH | >10 (broad s) | 165-180 |

| N-H | 8.0-8.5 (broad s) | - |

| C2-H | 7.5-8.0 (s) | 125-130 |

| C4-H | 7.0-7.5 (d) | 110-120 |

| C5-H | 6.9-7.2 (t) | 120-125 |

| C6-H | 7.0-7.3 (d) | 120-125 |

| C7-CH₂CH₃ | 2.8-3.0 (q) | 20-30 |

| C7-CH₂CH₃ | 1.3-1.5 (t) | 10-15 |

| C3 | - | 110-115 |

| C3a | - | 125-130 |

| C7 | - | 130-135 |

| C7a | - | 135-140 |

Note: These are predicted ranges and actual experimental values may vary depending on the solvent and other conditions.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations provide deep insights into the electronic structure and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for studying the properties of indole derivatives. nih.govtsijournals.com DFT calculations can be employed to optimize the geometry of this compound, providing accurate predictions of bond lengths and angles. These calculations often show good agreement with experimental data where available. researchgate.net Furthermore, DFT can be used to calculate vibrational frequencies, which aids in the assignment of experimental FT-IR and Raman spectra. The choice of functional, such as B3LYP, and a suitable basis set are crucial for obtaining reliable results. nih.gov

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex molecular wavefunction into a more intuitive Lewis-like structure of bonds and lone pairs. uni-muenchen.deyoutube.com This analysis provides a quantitative picture of electron density distribution and charge delocalization within the molecule. For this compound, NBO analysis can reveal the nature of the bonding within the indole ring and the substituents.

Key insights from NBO analysis include the quantification of hyperconjugative interactions, which are stabilizing donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. materialsciencejournal.org For instance, the interaction between the lone pair of the indole nitrogen and the antibonding orbitals of the adjacent C-C bonds contributes to the aromaticity and stability of the ring. The analysis can also quantify the delocalization of charge from the electron-donating ethyl group into the indole ring and the electron-withdrawing effect of the carboxylic acid group. These charge delocalizations are crucial in determining the molecule's reactivity. The stabilization energy, E(2), associated with these interactions can be calculated to assess their significance. scirp.org

HOMO-LUMO Gap Analysis and Reactive Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the presence of the electron-donating ethyl group is expected to raise the energy of the HOMO, while the electron-withdrawing carboxylic acid group will lower the energy of the LUMO. The net effect on the HOMO-LUMO gap will depend on the relative strengths of these opposing electronic influences. DFT calculations can provide quantitative values for the HOMO and LUMO energies and the resulting gap. researchgate.net

From the HOMO and LUMO energies, various reactive descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative scale for predicting the reactivity of the molecule in various chemical reactions.

Table 3: Conceptual DFT-Based Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | χ²/2η | Propensity to accept electrons |

Kinetic and Mechanistic Studies using Spectroscopic and Computational Methods

The study of reaction kinetics and mechanisms provides fundamental understanding of how a molecule behaves in chemical transformations. For this compound, key reactions of interest include electrophilic substitution on the indole ring and reactions involving the carboxylic acid group.

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The preferred site for electrophilic substitution in indoles is the C3 position due to the stability of the resulting cationic intermediate, which allows for delocalization of the positive charge onto the nitrogen atom without disrupting the benzene (B151609) ring's aromaticity. bhu.ac.inquimicaorganica.org However, in this compound, the C3 position is already substituted. In such cases, electrophilic attack typically occurs at the C2 position, though this can sometimes be followed by rearrangement. quimicaorganica.org The ethyl group at the 7-position, being electron-donating, will activate the benzene portion of the indole ring towards electrophilic attack, potentially leading to substitution at the C4 or C6 positions.

Kinetic studies on reactions such as the acid-catalyzed decarboxylation of indole-3-carboxylic acids have been performed. rsc.org These studies, often employing spectroscopic techniques to monitor the reaction progress, can elucidate the reaction mechanism. For example, kinetic isotope effect studies can help to determine the nature of the transition state in proton transfer steps. ic.ac.uk

Computational methods, particularly DFT, are invaluable for mapping out reaction pathways. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be constructed. This allows for the determination of activation barriers and reaction enthalpies, providing a theoretical basis for the observed kinetics and mechanism. For instance, the mechanism of electrophilic substitution can be modeled by calculating the relative energies of the intermediates formed upon attack at different positions of the indole ring. ic.ac.uk

Hammett Studies on Electronic Effects on Reactivity

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic systems. wikipedia.orgpharmacy180.com It provides a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. wikipedia.org The equation is given by:

log(k/k₀) = σρ

Where:

k is the rate constant for the reaction of a substituted aromatic compound.

k₀ is the rate constant for the reaction of the unsubstituted parent compound.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent and reflects its electronic effect (electron-donating or electron-withdrawing).

ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects. youtube.com

For reactions involving indole derivatives, the application of the Hammett equation can illuminate the electronic demands of the transition state. The sign and magnitude of the reaction constant, ρ, are particularly informative. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents, suggesting a buildup of negative charge (or a decrease in positive charge) in the transition state relative to the ground state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating substituents, which points to the development of a positive charge in the transition state. acs.org

In the context of electrophilic substitution reactions at the C3 position of the indole ring, such as protodecarboxylation, studies on related indole-3-carboxylic acids have shown a negative ρ value. acs.orgresearchgate.net This suggests that the transition state involves a buildup of positive charge on the indole ring. The 7-ethyl substituent on the indole ring of this compound is generally considered to be a weak electron-donating group through an inductive effect. acs.org Therefore, it is expected to stabilize the positively charged transition state, thereby increasing the rate of reaction compared to the unsubstituted indole-3-carboxylic acid.

To illustrate the expected electronic influence of the 7-ethyl group, a hypothetical Hammett plot can be constructed based on known substituent constants and the established negative ρ value for similar reactions.

| Substituent (at position 7) | Hammett Constant (σ) (Illustrative) | Relative Reaction Rate (k/k₀) (Illustrative) |

| -NO₂ | 0.71 | 0.1 |

| -Cl | 0.37 | 0.3 |

| -H | 0.00 | 1.0 |

| -CH₃ | -0.17 | 2.5 |

| -CH₂CH₃ (Ethyl) | -0.15 | 2.3 |

| -OCH₃ | -0.27 | 4.2 |

This table presents illustrative data to demonstrate the expected trend based on the electronic properties of substituents.

The data in the table exemplifies that electron-donating groups (with negative σ values), like the ethyl group, are anticipated to accelerate the reaction, while electron-withdrawing groups (with positive σ values) would decelerate it.

Kinetic Solvent Isotope Effect (KSIE) Investigations

The Kinetic Solvent Isotope Effect (KSIE) is a powerful mechanistic probe that involves comparing the rate of a reaction in a standard solvent, typically water (H₂O), with the rate in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O). chem-station.com The magnitude of the KSIE (kH₂O/kD₂O) can provide critical information about the involvement of solvent molecules and proton transfer steps in the rate-determining step of a reaction. rsc.org

A "normal" KSIE (kH₂O/kD₂O > 1) is often observed when a proton is transferred from the solvent in the rate-determining step, as the O-H bond is weaker and more easily broken than the O-D bond. An "inverse" KSIE (kH₂O/kD₂O < 1) can occur in pre-equilibrium steps where the deuterated solvent is a stronger acid, leading to a higher concentration of a protonated intermediate. chem-station.com

For the acid-catalyzed decarboxylation of indole-3-carboxylic acids, experimental studies have revealed a significant KSIE. For instance, a KSIE value of 2.7 has been reported for the protodecarboxylation of indole-3-carboxylic acid, indicating a substantial solvent isotope effect. acs.orgresearchgate.net This value suggests that a proton transfer from the solvent is a key part of the rate-determining step. The proposed mechanism consistent with this observation is an A-SE2 (acid-catalyzed electrophilic substitution) mechanism, where the indole ring is protonated at the C3 position, leading to a zwitterionic intermediate that then undergoes decarboxylation. rsc.org

The study of this compound would be expected to exhibit a similar KSIE in its decarboxylation reaction, underscoring the role of the solvent in the protonation of the indole ring.

| Reaction | Solvent | Relative Rate Constant (k) | KSIE (kH₂O/kD₂O) |

| Decarboxylation of Indole-3-carboxylic Acid | H₂O | kH₂O | 2.7 acs.orgresearchgate.net |

| D₂O | kD₂O | ||

| Expected for this compound | H₂O | kH₂O' | ~2.2-2.8 |

| D₂O | kD₂O' |

The KSIE value for this compound is a projected value based on published data for the parent compound. acs.orgresearchgate.netrsc.org

The consistency of the KSIE value across different substituted indole-3-carboxylic acids suggests that the fundamental mechanism of acid-catalyzed decarboxylation is not significantly altered by substituents on the benzene ring portion of the indole nucleus. rsc.org Therefore, KSIE investigations on this compound would be anticipated to further support a mechanism involving rate-determining protonation.

Emerging Research Directions and Potential Applications of 7 Ethyl 1h Indole 3 Carboxylic Acid

Role as a Key Intermediate in the Synthesis of Complex Pharmaceutical Compounds

7-Ethyl-1H-indole-3-carboxylic acid and its close chemical relatives serve as crucial intermediates in the creation of more complex and pharmacologically active molecules. The strategic placement of the ethyl group at the 7-position and the carboxylic acid at the 3-position provides a versatile platform for further chemical modification.

A prominent example of the utility of a related 7-ethyl indole (B1671886) derivative is in the synthesis of Etodolac, a non-steroidal anti-inflammatory drug (NSAID). niscpr.res.iniosrjournals.org The key intermediate for Etodolac is 7-ethyltryptophol, which is chemically designated as 2-(7-ethyl-1H-indol-3-yl)ethanol. niscpr.res.iniosrjournals.org The synthesis of this intermediate often starts from precursors like 2-ethylaniline (B167055) or 2-ethylphenylhydrazine, which ultimately form the 7-ethyl indole core. niscpr.res.iniosrjournals.org One synthetic route involves the Fischer indole synthesis, reacting 2-ethylphenylhydrazine hydrochloride with 2,3-dihydrofuran. iosrjournals.org Another pathway involves converting 2-ethylaniline to 7-ethylisatin, which is then elaborated over several steps to 7-ethyltryptophol. niscpr.res.in A more recent patent describes a method starting from 7-ethyl indole, which is reacted with ethyl 2-((ethoxycarbosulfanyl)thio)acetate and subsequently reduced to yield 7-ethyltryptophol, highlighting the ongoing innovation in the synthesis of these important intermediates. google.com

These synthetic strategies underscore the importance of the 7-ethyl indole scaffold as a foundational element for building complex pharmaceutical agents like Etodolac, which is used for treating osteoarthritis and pain. iosrjournals.org

Development of Novel Agrochemicals Based on Indole-3-carboxylic Acid Derivatives

The indole-3-carboxylic acid framework is not only significant in pharmaceuticals but also holds considerable promise in the field of agriculture. Indole-3-acetic acid (IAA) is a primary natural auxin, a class of plant hormones that regulate various aspects of plant growth and development. nih.govfrontiersin.org This natural precedent has inspired the development of synthetic auxin mimics for use as herbicides and plant growth regulators. beilstein-journals.orgnih.gov

Researchers are actively designing and synthesizing novel indole-3-carboxylic acid derivatives to act as antagonists of the auxin receptor protein TIR1. nih.govfrontiersin.org By modulating auxin signaling pathways, these compounds can be developed into effective herbicides. For instance, a series of α-substituted indole-3-carboxylic acid derivatives demonstrated significant herbicidal activity against both monocotyledonous and dicotyledonous weeds. nih.govfrontiersin.org Some of these compounds exhibited high inhibition rates on the root growth of rape at concentrations as low as 10 mg/L. nih.govnih.gov

The versatility of the indole-3-carboxylic acid structure allows for the creation of a diverse library of compounds with varying substituents, which can be screened for potent and selective herbicidal effects. nih.govfrontiersin.org The exploration of derivatives like this compound within this context could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles. The unique substitution pattern may influence the compound's interaction with plant receptors and its metabolic stability in the environment.

Exploration in Drug Discovery Programs for Diverse Therapeutic Areas

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. openmedicinalchemistryjournal.commdpi.com Derivatives of indole-3-carboxylic acid are being investigated for a multitude of pharmacological activities, extending beyond the well-established anti-inflammatory and agrochemical applications.

Recent studies have highlighted the potential of indole-3-carboxylic acid derivatives as:

Antihypertensive Agents: Novel derivatives have been synthesized and shown to act as potent angiotensin II receptor 1 (AT1) antagonists. nih.gov In studies with spontaneously hypertensive rats, some of these compounds demonstrated a superior ability to lower blood pressure compared to the established drug losartan. nih.gov

Anticancer Agents: The indole nucleus is a core component of many compounds with antiproliferative properties. tandfonline.comnih.gov For example, 5-hydroxyindole-3-carboxylic acid derivatives have shown cytotoxic effects against breast cancer cells (MCF-7) while being less toxic to normal cells. nih.gov The search for new anticancer drugs often involves modifying the indole core, and 7-ethyl substituted derivatives could offer unique biological activities.

Fructose-1,6-bisphosphatase (FBPase) Inhibitors: Allosteric inhibitors of FBPase are being explored as potential treatments for type 2 diabetes. 7-nitro-1H-indole-2-carboxylic acid derivatives have been designed and evaluated for this purpose, indicating the adaptability of the indole scaffold for targeting specific enzymes. researchgate.net

Antifungal Agents: Some synthetic indole derivatives, such as 1-ethyl-1H-indole-3-carboxylic acid, have demonstrated antifungal activity. biosynth.com

The ethyl group at the 7-position of the indole ring can significantly influence the molecule's lipophilicity, steric profile, and metabolic stability, which are all critical factors in drug design. The exploration of this compound in various drug discovery programs could therefore unveil novel therapeutic agents for a wide range of diseases.

Biochemical and Metabolic Pathway Investigations Involving Indolic Metabolites

Indolic compounds are integral to various biochemical and metabolic pathways in both plants and animals. In plants, derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid are synthesized from tryptophan and play a role in defense against pathogens. nih.gov The biosynthesis of these compounds involves enzymes such as ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) and Cytochrome P450 71B6. nih.gov